4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
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Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic compound with a unique structure that combines a pyrrole ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
It is noted that pyrrolo[2,1-f][1,2,4]triazine, a core structure in the compound, is an integral part of several kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .
Mode of Action
Kinase inhibitors typically work by binding to the kinase, thereby preventing it from participating in cell signaling processes . This can result in changes such as slowed cell growth or increased cell death .
Biochemical Pathways
Kinase inhibitors generally affect pathways related to cell growth and survival . By inhibiting kinases, these compounds can disrupt these pathways and their downstream effects, potentially leading to outcomes such as slowed tumor growth .
Result of Action
As a potential kinase inhibitor, it may lead to effects such as slowed cell growth or increased cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrrole with cyanogen bromide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures between 50°C and 150°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of oxides and hydroxylated derivatives.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
- 4-Iodopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
- 4-Fluoropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Uniqueness
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(3-9)1-2-12(6)11-4-10-7/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFQVBGPXFRSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C#N)C(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677503 |
Source
|
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263286-52-7 |
Source
|
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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